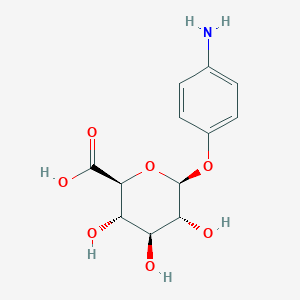

4-Aminophenyl b-D-glucuronide

説明

BenchChem offers high-quality 4-Aminophenyl b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARKEMJKQOXOSQ-GOVZDWNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609024 |

Source

|

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-66-0 |

Source

|

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminophenyl β-D-glucuronide: Properties, Applications, and Methodologies

Introduction

4-Aminophenyl β-D-glucuronide is a pivotal biochemical reagent, primarily recognized as a metabolite of p-aminophenol and a substrate for the enzyme β-glucuronidase.[1] Its unique structure, comprising a glucuronic acid moiety linked to a 4-aminophenyl group, makes it an invaluable tool in diverse fields ranging from clinical diagnostics to drug metabolism studies. This guide provides a comprehensive overview of its chemical properties, explores its critical role in enzymatic assays and bacterial detection, and offers detailed protocols for its practical application. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 4-Aminophenyl β-D-glucuronide is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and reactivity.

Structural and Molecular Data

The compound consists of a D-glucuronic acid molecule attached to the hydroxyl group of 4-aminophenol via a β-glycosidic bond. This linkage is the specific target for β-glucuronidase enzymes.

Tabulated Physicochemical Properties

The following table summarizes the key quantitative data for 4-Aminophenyl β-D-glucuronide.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₇ | [1][2][3] |

| Molecular Weight | 285.25 g/mol | [1][2][4] |

| CAS Number | 21080-66-0 | [1][2][4] |

| Melting Point | >180°C (with decomposition) | [3][5] |

| Solubility | Soluble in Water and Hot Methanol | [3] |

| Appearance | White to off-white powder | N/A |

| Storage (Long-term) | -20°C | [3] |

| Storage (Short-term) | Room Temperature | [3] |

Stability and Handling

For optimal stability and to ensure the integrity of experimental results, 4-Aminophenyl β-D-glucuronide should be stored under recommended conditions. Long-term storage at -20°C is advised.[3] For short-term use, the compound can be kept at room temperature, though it is crucial to minimize exposure to moisture and light.[3] Before use, it is best practice to centrifuge the vial to ensure maximum recovery of the product.[3]

The Central Role in Enzymology: A β-Glucuronidase Substrate

The primary utility of 4-Aminophenyl β-D-glucuronide stems from its function as a specific substrate for β-glucuronidase (GUS), an enzyme prevalent in various organisms, including mammals and bacteria like Escherichia coli.[6][7]

Mechanism of Enzymatic Hydrolysis

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a substrate, rendering it more water-soluble for elimination.[8] The enzyme β-glucuronidase catalyzes the reverse reaction: the hydrolysis of the β-D-glucuronide bond.[9] When 4-Aminophenyl β-D-glucuronide is exposed to β-glucuronidase, the enzyme cleaves the glycosidic linkage, releasing D-glucuronic acid and the aglycone, 4-aminophenol (p-aminophenol, PAP).[7] The detection of this released PAP forms the basis of various analytical assays.

Caption: Enzymatic cleavage of the substrate.

Key Applications in Research and Development

The specific interaction between 4-Aminophenyl β-D-glucuronide and β-glucuronidase enables its use in several critical scientific applications.

Bacterial Detection and Microbiology

Many strains of E. coli, a key indicator of fecal contamination, produce β-glucuronidase.[7][10] This enzymatic activity provides a reliable marker for their detection. Assays using substrates like 4-Aminophenyl β-D-glucuronide allow for the sensitive identification of these bacteria in food and water samples.[7] The resulting 4-aminophenol can be quantified using highly sensitive electrochemical methods, allowing for the detection of low bacterial concentrations (e.g., 10¹ CFU/mL) within hours.[7] This approach offers a significant advantage over traditional culture methods, which can take several days.

Drug Metabolism and Disposition Studies (Glucuronidation/De-glucuronidation)

Glucuronidation is a critical detoxification pathway that facilitates the excretion of drugs, toxins, and endogenous compounds.[8] However, β-glucuronidases present in the body (e.g., in the gut microbiome) can cleave these glucuronide conjugates, releasing the parent drug back into circulation.[9] This process, known as enterohepatic recirculation, can significantly alter a drug's pharmacokinetics and prolong its effects or toxicity. 4-Aminophenyl β-D-glucuronide serves as a model compound to study the activity of β-glucuronidases and their impact on drug disposition.[1][9] Understanding this mechanism is vital for drug development professionals to predict and manage the metabolic fate of new therapeutic agents.

Experimental Protocol: Assay of β-Glucuronidase Activity

This section provides a validated, step-by-step methodology for quantifying β-glucuronidase activity using 4-Aminophenyl β-D-glucuronide. The protocol is designed for a 96-well plate format, but can be adapted for other scales. The detection of the 4-aminophenol product relies on electrochemical analysis, which provides high sensitivity.[7]

Reagents and Materials

-

4-Aminophenyl β-D-glucuronide (Substrate)

-

β-Glucuronidase from E. coli (Enzyme standard)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.0-6.5)[6]

-

Tris or other suitable stop solution

-

Sample containing unknown β-glucuronidase activity (e.g., bacterial lysate, tissue homogenate)

-

96-well microplate

-

Incubator (37°C)

-

Electrochemical detector with appropriate electrodes (e.g., stencil-printed carbon electrodes)[7]

Step-by-Step Methodology

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution of 4-Aminophenyl β-D-glucuronide in purified water.

-

Working Buffer: Prepare the phosphate buffer at the optimal pH for the enzyme (typically pH 6.0-6.5 for E. coli β-glucuronidase).[6]

-

Enzyme Standards: Prepare a serial dilution of the β-glucuronidase standard in the working buffer to generate a standard curve.

-

-

Assay Procedure:

-

Add 50 µL of the sample or enzyme standard to each well of the microplate.

-

Prepare the reaction mixture by diluting the substrate stock solution in the working buffer to the desired final concentration.

-

Initiate the reaction by adding 50 µL of the substrate reaction mixture to each well.

-

Incubate the plate at 37°C. The incubation time will depend on the enzyme activity and may range from 15 minutes to several hours.[6]

-

Terminate the reaction by adding 25 µL of a stop solution.

-

-

Detection and Analysis:

-

Transfer an aliquot of the final reaction mixture to the electrochemical detection system.

-

Measure the electrochemical signal generated by the oxidation of the 4-aminophenol product.[7]

-

Construct a standard curve by plotting the signal from the enzyme standards against their known concentrations.

-

Calculate the β-glucuronidase activity in the unknown samples by interpolating their signals on the standard curve.

-

Caption: Workflow for β-glucuronidase assay.

Conclusion

4-Aminophenyl β-D-glucuronide is more than a simple biochemical. It is a precision tool that enables sensitive detection of enzymatic activity crucial to microbiology and provides fundamental insights into the metabolic pathways governing drug efficacy and safety. Its well-defined chemical properties and the straightforward hydrolysis reaction it undergoes make it an indispensable reagent for both routine diagnostic assays and advanced pharmaceutical research. The methodologies and data presented in this guide offer a robust framework for scientists to confidently integrate this compound into their experimental designs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20598909, 4-Aminophenyl b-D-glucuronide. Retrieved from [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-β-D-glucuronide. Retrieved from [Link]

- Teriosina, A., Barsukov, I. L., Cartmell, A., Powell, A. K., Stachulski, A. V., & Yates, E. A. (2025). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods.

- Dutton, G. J. (1962). The synthesis of o-aminophenyl glucuronide in several tissues of the domestic fowl, Gallus gallus, during development. Biochemical Journal, 85, 550–556.

- Bascomb, S., & Manafi, M. (2014). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. AAPS J, 16(5), 936–947.

- Ghosheh, O. A. (2023). Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Journal of Drug Discovery and Development.

- de Graan, A. J., El-Sherbeni, A. A., & El-Kadi, A. O. S. (2013). The role of beta-glucuronidase in drug disposition and drug targeting in humans. Expert Opinion on Drug Metabolism & Toxicology, 9(7), 843-857.

- Frutiger, A., et al. (2017). Colorimetric and Electrochemical Bacteria Detection Using Printed Paper- and Transparency-Based Analytic Devices. Analytical Chemistry, 89(7), 4243–4251.

Sources

- 1. 4-Aminophenyl β-D-Glucuronide | CAS 21080-66-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. usbio.net [usbio.net]

- 4. 4-Aminophenyl b-D-glucuronide | C12H15NO7 | CID 20598909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminophenyl β-D-glucuronide | Biochemical Assay Reagents | 21080-66-0 | Invivochem [invivochem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Colorimetric and Electrochemical Bacteria Detection Using Printed Paper- and Transparency-Based Analytic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of beta-glucuronidase in drug disposition and drug targeting in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Nitrophenyl-beta-D-glucuronide for use in research | Megazyme [megazyme.com]

An In-Depth Technical Guide to 4-Aminophenyl β-D-glucuronide: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-Aminophenyl β-D-glucuronide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, outline a detailed synthetic pathway, and explore its critical role in innovative therapeutic strategies, particularly in the realm of targeted cancer therapy.

Unveiling the Structure: Chemical Identity and Properties

4-Aminophenyl β-D-glucuronide is a glycoside derivative of p-aminophenol. Structurally, it consists of a p-aminophenol molecule linked via a β-glycosidic bond to D-glucuronic acid at the anomeric carbon. This linkage is crucial to its biological activity and applications, as it is the target for enzymatic cleavage.

The key physicochemical properties of 4-Aminophenyl β-D-glucuronide are summarized in the table below, providing essential data for laboratory use and formulation development.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₇ | [1][2] |

| Molecular Weight | 285.25 g/mol | [1][2] |

| CAS Number | 21080-66-0 | [1][2] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in water | [3] |

| Storage | Recommended storage at -20°C for long-term stability |

The Synthetic Pathway: A Step-by-Step Guide

The synthesis of 4-Aminophenyl β-D-glucuronide is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and yield. A common and effective strategy involves the synthesis of the corresponding p-nitrophenyl analogue as a stable intermediate, followed by a reduction of the nitro group to the desired amine. This approach leverages the well-established Koenigs-Knorr reaction for the crucial glycosylation step.[4][5]

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 4-Aminophenyl β-D-glucuronide.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 4-Aminophenyl β-D-glucuronide.

Step 1: Preparation of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

The synthesis begins with the protection of D-glucuronic acid to form a suitable glycosyl donor for the Koenigs-Knorr reaction. This typically involves the formation of the methyl ester followed by acetylation of the hydroxyl groups and subsequent bromination at the anomeric carbon.

Step 2: Koenigs-Knorr Glycosylation of p-Nitrophenol

This crucial step involves the reaction of the protected glucuronic acid bromide with p-nitrophenol in the presence of a promoter, such as silver carbonate or mercury(II) cyanide, to form the β-glycosidic bond.[4][5]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve p-nitrophenol in a suitable anhydrous solvent such as dichloromethane or a mixture of dichloromethane and toluene.

-

Addition of Promoter: Add the Koenigs-Knorr promoter (e.g., silver carbonate) to the solution.

-

Addition of Glycosyl Donor: Slowly add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in the same anhydrous solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture in the dark at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble silver salts. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, the protected p-nitrophenyl β-D-glucuronide, can be purified by column chromatography on silica gel.

Step 3: Deprotection of the Glucuronide

The acetyl protecting groups and the methyl ester are removed by hydrolysis under basic conditions.

-

Hydrolysis: Dissolve the purified protected p-nitrophenyl β-D-glucuronide in a suitable solvent such as methanol.

-

Base Addition: Add a solution of sodium methoxide in methanol or an aqueous solution of a base like sodium hydroxide.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Neutralization and Purification: Once the deprotection is complete, neutralize the reaction mixture with an acidic resin or by careful addition of an acid. The solvent is then evaporated, and the resulting p-nitrophenyl β-D-glucuronide can be purified by recrystallization or chromatography.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group of p-nitrophenyl β-D-glucuronide to the amino group.

-

Catalytic Hydrogenation: Dissolve the p-nitrophenyl β-D-glucuronide in a suitable solvent like methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the final product, 4-Aminophenyl β-D-glucuronide. Further purification can be achieved by recrystallization.

Application in Drug Development: A Targeted Approach

The primary application of 4-Aminophenyl β-D-glucuronide and its derivatives in drug development lies in the field of enzyme-prodrug therapy, particularly for cancer treatment.[6][7] This strategy exploits the unique tumor microenvironment, which often exhibits elevated levels of the enzyme β-glucuronidase.[8]

The Principle of β-Glucuronidase-Activated Prodrugs

A prodrug is an inactive or less active form of a drug that is metabolized in the body to its active form. Glucuronide prodrugs are designed to be stable and non-toxic in systemic circulation.[4] Upon reaching the tumor site, the elevated concentration of β-glucuronidase cleaves the glucuronide moiety, releasing the active cytotoxic drug directly at the desired location.[6][7] This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the drug.[9]

The enzymatic activation mechanism can be visualized as follows:

Caption: Enzymatic activation of a 4-aminophenyl-based prodrug by β-glucuronidase.

The Role of Self-Immolative Linkers

To broaden the scope of drugs that can be utilized in this approach, self-immolative linkers are often incorporated. 4-Aminophenol can act as such a linker. The drug is attached to the amino group of the 4-aminophenyl glucuronide. Upon enzymatic cleavage of the glucuronide, the resulting 4-aminophenol-drug conjugate undergoes a spontaneous electronic cascade, leading to the release of the free drug. This elegant mechanism allows for the targeted delivery of a wide range of therapeutic agents.[8]

Advantages in Drug Development

-

Enhanced Specificity and Reduced Toxicity: By targeting an enzyme overexpressed in the tumor microenvironment, systemic exposure to the active drug is minimized, leading to fewer side effects.[6][7]

-

Improved Therapeutic Index: The ability to deliver a higher concentration of the active drug to the tumor site while sparing healthy tissues significantly improves the therapeutic window.[9]

-

Versatility: The use of self-immolative linkers allows for the conjugation of a diverse range of cytotoxic agents, expanding the potential applications of this technology.[8]

Conclusion

4-Aminophenyl β-D-glucuronide is more than just a chemical compound; it is a key enabling technology in the development of next-generation targeted therapies. Its well-defined structure and the ability to be synthesized through established chemical routes make it an attractive building block for medicinal chemists. The inherent biological mechanism of its activation by β-glucuronidase provides a powerful tool for drug development professionals seeking to create safer and more effective treatments for diseases like cancer. As our understanding of the tumor microenvironment deepens, the strategic application of molecules like 4-Aminophenyl β-D-glucuronide will undoubtedly play an increasingly important role in the future of precision medicine.

References

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957–981.

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved February 2, 2026, from [Link]

-

MDPI. (2001). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Retrieved February 2, 2026, from [Link]

-

MDPI. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Retrieved February 2, 2026, from [Link]

-

Bentham Science. (2017). An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminophenyl b-D-glucuronide. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2010). Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents. Retrieved February 2, 2026, from [Link]

-

NIH. (n.d.). Prodrug enzymes and their applications in image-guided therapy of cancer. Retrieved February 2, 2026, from [Link]

-

SigutLabs. (2025). β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (n.d.). Enzyme-activated Prodrugs and Their Release Mechanisms for Treatment of Cancer. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 2, 2026, from [Link]

-

NIH. (n.d.). Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (Suicide Gene Therapy). Retrieved February 2, 2026, from [Link]

-

NIH. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2009). Development and Properties of β-Glucuronide Linkers for Monoclonal Antibody−Drug Conjugates. Retrieved February 2, 2026, from [Link]

-

Frontiers. (n.d.). Advancing targeted therapy for colorectal cancer: harnessing ligand-directed enzyme prodrug therapy for highly specific interventions. Retrieved February 2, 2026, from [Link]

-

Creative Biolabs. (n.d.). β-Glucuronide Linkers. Retrieved February 2, 2026, from [Link]

-

IJCRT.org. (2023). REVIEW ON PRODRUG AND ITS APPLICATIONS. Retrieved February 2, 2026, from [Link]

-

Glycosynth. (n.d.). p-Nitrophenyl beta-D-glucuronide. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetics of drug release in the presence of β-glucuronidase. Retrieved February 2, 2026, from [Link]

-

Fisher Scientific. (n.d.). 4-Nitrophenyl-beta-D-glucuronide, 99+%. Retrieved February 2, 2026, from [Link]

Sources

- 1. 4-Aminophenyl b-D-glucuronide | C12H15NO7 | CID 20598909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (Suicide Gene Therapy) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosynth - p-Nitrophenyl beta-D-glucuronide [glycosynth.co.uk]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Frontiers | Advancing targeted therapy for colorectal cancer: harnessing ligand-directed enzyme prodrug therapy for highly specific interventions [frontiersin.org]

- 8. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility and Stability of 4-Aminophenyl β-D-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the realm of pharmaceutical research and development, a thorough understanding of the physicochemical properties of drug metabolites and related biochemical reagents is paramount. 4-Aminophenyl β-D-glucuronide, a key metabolite of p-aminophenol and a crucial substrate for β-glucuronidase activity assays, is no exception. Its solubility and stability are critical parameters that influence experimental design, data interpretation, and the overall success of research endeavors. This guide is crafted to provide an in-depth technical overview of these properties, moving beyond mere data points to explain the underlying chemical principles and provide actionable, field-proven methodologies. Our aim is to empower researchers with the knowledge to handle this compound with the scientific rigor it deserves, ensuring the integrity and reproducibility of their results.

Physicochemical Properties at a Glance

4-Aminophenyl β-D-glucuronide is a hydrophilic molecule with the chemical formula C₁₂H₁₅NO₇ and a molecular weight of approximately 285.25 g/mol [1][2]. Its structure, characterized by a glucuronic acid moiety linked to a 4-aminophenol aglycone, dictates its solubility and stability profile.

Caption: Molecular components of 4-Aminophenyl β-D-glucuronide.

Solubility Profile: A Multi-faceted Analysis

The solubility of 4-Aminophenyl β-D-glucuronide is a critical factor for its application in various experimental settings. This section delves into its solubility in aqueous and organic solvents, and the influence of temperature.

Aqueous and Organic Solubility

4-Aminophenyl β-D-glucuronide exhibits good solubility in aqueous solutions, a characteristic attributed to the numerous hydroxyl and carboxylic acid groups of the glucuronic acid moiety, which readily form hydrogen bonds with water.

| Solvent | Solubility (mg/mL) | Reference |

| Water | 49.00 - 51.00 | Sigma-Aldrich |

| Hot Methanol | Soluble | US Biological |

| Dimethyl Sulfoxide (DMSO) | Soluble | Invivochem |

| Dimethylformamide (DMF) | Soluble | Invivochem |

| Ethanol | Sparingly Soluble | Inferred from similar compounds |

It is important to note that while qualitative solubility in some organic solvents is reported, precise quantitative data is limited. For practical applications, it is recommended to determine the solubility in the specific solvent system to be used.

The Influence of Temperature on Aqueous Solubility

Experimental Insight: When preparing concentrated stock solutions, gentle warming can be employed to facilitate dissolution. However, it is crucial to be mindful of the compound's thermal stability, as prolonged exposure to high temperatures can lead to degradation.

Chemical Stability: A Comprehensive Evaluation

The stability of 4-Aminophenyl β-D-glucuronide is a crucial consideration for its storage, handling, and use in experimental protocols. This section outlines its stability under various conditions, including pH, light, oxidation, and temperature.

pH-Dependent Stability and Hydrolysis

The glycosidic bond in 4-Aminophenyl β-D-glucuronide is susceptible to hydrolysis, particularly under acidic conditions. This is a common characteristic of aryl glucuronides[7][8]. The hydrolysis results in the cleavage of the glycosidic linkage, yielding 4-aminophenol and glucuronic acid.

Caption: Acid-catalyzed hydrolysis of 4-Aminophenyl β-D-glucuronide.

A study on the closely related compound, 4-aminobiphenyl N-glucuronide, demonstrated its lability in acidic environments, with a half-life of 10.5 minutes at pH 5.5[9]. While the exact pH-rate profile for 4-Aminophenyl β-D-glucuronide is not extensively documented, it is reasonable to infer a similar susceptibility to acid-catalyzed hydrolysis. The mechanism of acid-catalyzed hydrolysis of glycosides generally involves protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water.

In neutral and basic conditions, the stability of the glycosidic bond is generally higher. However, prolonged exposure to strongly basic conditions can also promote degradation.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[10][11]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions[10][12].

3.2.1 Hydrolytic Degradation

-

Acidic Conditions: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is a common approach[12].

-

Basic Conditions: Similarly, exposure to a dilute base like sodium hydroxide (e.g., 0.1 M NaOH) under the same temperature conditions is performed[12].

-

Neutral Conditions: Hydrolysis in water at elevated temperatures can also be investigated.

3.2.2 Oxidative Degradation

The aminophenyl group is susceptible to oxidation. Treatment with a solution of hydrogen peroxide (e.g., 3% H₂O₂) is a standard method to assess oxidative stability[12][13]. The degradation of 4-aminophenol, the aglycone of the target compound, is known to proceed via oxidation[9][12]. The reaction can lead to the formation of colored byproducts.

3.2.3 Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. Photostability testing should be conducted according to ICH Q1B guidelines, which specify the use of a light source emitting a combination of visible and UV light[10][11][14][15]. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter[14]. A dark control should be run in parallel to differentiate between photolytic and thermal degradation[10]. Aminophenol derivatives can be susceptible to photodegradation.

3.2.4 Thermal Degradation

To assess thermal stability, the solid compound is typically exposed to elevated temperatures (e.g., 60-80°C). The glycosidic bond can be susceptible to thermal cleavage, a process that is influenced by temperature and the presence of moisture[16].

Long-Term Storage and Handling Recommendations

Based on its stability profile, the following storage and handling procedures are recommended:

-

Long-Term Storage: For maximum stability, 4-Aminophenyl β-D-glucuronide should be stored at -20°C.

-

Short-Term Storage: For short periods, storage at room temperature is acceptable, although it is advisable to minimize the duration of exposure to ambient conditions.

-

Solutions: Aqueous solutions of 4-Aminophenyl β-D-glucuronide are not recommended to be stored for more than one day. For longer-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C or below. Avoid repeated freeze-thaw cycles.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments related to the solubility and stability of 4-Aminophenyl β-D-glucuronide.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

Caption: Workflow for determining aqueous solubility.

-

Preparation: Add an excess amount of 4-Aminophenyl β-D-glucuronide to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, then carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare stock solutions of 4-Aminophenyl β-D-glucuronide in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for the same time points.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Incubate at room temperature for the same time points.

-

Thermal Degradation: Incubate the stock solution at 80°C for the same time points.

-

Photodegradation: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

-

-

Sample Neutralization and Dilution: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the undergraded control and all stressed samples using a validated stability-indicating HPLC-UV method.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. A reverse-phase HPLC method with UV detection is a suitable approach.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: The UV detection wavelength should be set at the λmax of 4-Aminophenyl β-D-glucuronide, which can be determined by running a UV scan of a standard solution.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks in the forced degradation samples.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of 4-Aminophenyl β-D-glucuronide, grounded in scientific principles and supported by practical, field-tested methodologies. By understanding the nuances of its physicochemical properties, researchers can optimize their experimental conditions, ensure the reliability of their data, and contribute to the advancement of their respective fields. The protocols and insights provided herein are intended to serve as a valuable resource for scientists and drug development professionals, fostering a culture of scientific integrity and excellence.

References

- Beland, F. A., & Kadlubar, F. F. (1982). Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver. Drug Metabolism and Disposition, 10(5), 481-485.

- ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products.

- ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Sun, M., Yao, R., You, Y., Deng, S., & Gao, W. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 95-98.

- Williams, P. A., & Williams, S. J. (2019). Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides. Journal of Agricultural and Food Chemistry, 67(3), 859-867.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 4-Aminophenyl β-D-Glucuronide | CAS 21080-66-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. academic.hep.com.cn [academic.hep.com.cn]

- 4. 4-Aminophenyl β-D-glucuronide | Biochemical Assay Reagents | 21080-66-0 | Invivochem [invivochem.com]

- 5. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Application to α, β, and γ-Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid-catalyzed hydrolysis of alcohols and their beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ikev.org [ikev.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Aminophenyl β-D-glucuronide (CAS: 21080-66-0): A Versatile Probe for β-Glucuronidase Activity and Prodrug Development

Executive Summary

4-Aminophenyl β-D-glucuronide is a specialized biochemical reagent pivotal to both diagnostics and therapeutic research.[1] Structurally, it consists of a p-aminophenol moiety linked to D-glucuronic acid via a β-glycosidic bond. This linkage is the key to its functionality, making it a specific substrate for the enzyme β-glucuronidase. Its application spans from the straightforward enzymatic detection in various biological samples to its sophisticated use as a trigger mechanism in targeted cancer therapies. This guide provides a comprehensive overview of its chemical properties, core mechanistic principles, key applications, experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.

Foundational Chemistry and Physicochemical Properties

Understanding the molecular characteristics of 4-Aminophenyl β-D-glucuronide is fundamental to its application. The molecule's design, featuring a hydrophilic glucuronic acid tail and an aromatic amine, dictates its solubility, stability, and reactivity.

The formal IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.[2] Its core structure is recognized as a metabolite of p-aminophenol.[3][4]

Table 1: Physicochemical Properties of 4-Aminophenyl β-D-glucuronide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 21080-66-0 | [1][2][3][5] |

| Molecular Formula | C₁₂H₁₅NO₇ | [1][2][3] |

| Molecular Weight | 285.25 g/mol | [1][2][3] |

| Appearance | White to yellow cast powder/solid | |

| Boiling Point | 618.54 °C | [3] |

| Flash Point | 327.88 °C | [3] |

| Primary Application | Biochemical Reagent / Enzyme Substrate |[1] |

The Central Mechanism: Hydrolysis by β-Glucuronidase

The utility of 4-Aminophenyl β-D-glucuronide is entirely dependent on its interaction with β-glucuronidase, a lysosomal hydrolase enzyme.[6]

The Role of β-Glucuronidase

β-Glucuronidase plays a crucial role in the metabolism of endogenous and xenobiotic compounds.[6] In a process called glucuronidation, which primarily occurs in the liver, hydrophobic molecules are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion.[6] β-Glucuronidase reverses this process by cleaving the glucuronide conjugate.[6]

This enzyme is particularly significant in oncology for two reasons:

-

It is found in high concentrations within the necrotic and acidic microenvironments of solid tumors.[7]

-

It is a key component of advanced therapeutic strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT).[7][8]

The Cleavage Reaction

4-Aminophenyl β-D-glucuronide serves as an excellent substrate for this enzyme. The β-glycosidic bond is specifically recognized and hydrolyzed by β-glucuronidase, releasing the two constituent components: glucuronic acid and 4-aminophenol. This reaction forms the basis of all its applications.

Caption: Enzymatic hydrolysis of the substrate by β-glucuronidase.

Core Application I: A Substrate for β-Glucuronidase Detection

A primary application of 4-Aminophenyl β-D-glucuronide is in biochemical assays to detect and quantify the activity of β-glucuronidase. While this specific compound can be used, it is part of a broader class of phenyl-glucuronide substrates where the nature of the released phenol determines the detection method.

Common methods for detecting enteric bacteria, for instance, rely on the hydrolysis of model glucuronide substrates to release a product that can be quantified by absorbance or fluorescence.[9][10][11] The choice of substrate is critical and depends on the sample matrix. For samples that are colored or contain fluorescent compounds, traditional substrates may be unsuitable.[9][10][11]

Table 2: Comparison of Common Phenyl-Glucuronide Substrates for β-Glucuronidase Assays

| Substrate | Released Phenol | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| 4-Nitrophenyl β-D-glucuronide | p-Nitrophenol | Colorimetric (405 nm) | Simple, robust, widely used.[12] | Can be affected by colored samples. |

| 4-Methylumbelliferyl β-D-glucuronide | 4-Methylumbelliferone | Fluorometric (Ex: 365 nm, Em: 445 nm) | High sensitivity. | Can be affected by fluorescent samples. |

| 4-Aminophenyl β-D-glucuronide | 4-Aminophenol | Electrochemical / Secondary reaction | Can be assayed by electro-oxidation.[13] | May require additional reagents for colorimetric detection. |

| 4-Fluorophenyl β-D-glucuronide | 4-Fluorophenol | ¹⁹F NMR | Excellent for opaque or colored samples; no background signal.[9][10][11] | Requires specialized NMR equipment. |

Experimental Protocol: Colorimetric β-Glucuronidase Activity Assay

This protocol is adapted from the principles of the widely used 4-Nitrophenyl β-D-glucuronide assay and can be used to measure enzyme activity in purified samples or cell lysates.[12]

A. Principle: The enzyme β-glucuronidase hydrolyzes the substrate, releasing 4-aminophenol. The reaction is stopped, and the pH is raised by adding a basic solution. While 4-aminophenol itself is not strongly colored, it can be quantified electrochemically or derivatized for colorimetric analysis. For a simpler direct analogy to the p-nitrophenol assay, we will reference the colorimetric detection of a related substrate. Upon cleavage of 4-Nitrophenyl β-D-glucuronide, the released p-nitrophenol is yellow at alkaline pH and can be quantified at 405 nm.[12]

B. Materials:

-

4-Nitrophenyl β-D-glucuronide (Substrate)

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.0

-

Enzyme Sample (purified or cell lysate)

-

Stop Solution: 0.2 M Sodium Carbonate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

C. Step-by-Step Methodology:

-

Prepare Substrate Solution: Dissolve 4-Nitrophenyl β-D-glucuronide in the Assay Buffer to a final concentration of 10 mM.

-

Prepare Standards: Create a standard curve using known concentrations of p-nitrophenol (0 to 100 µM) in Assay Buffer. Add Stop Solution to each standard.

-

Set Up Reaction: In each well of the microplate, add:

-

50 µL of Assay Buffer.

-

10 µL of the Enzyme Sample (diluted as necessary). Include a "no enzyme" control well with 10 µL of buffer instead.

-

-

Initiate Reaction: Add 40 µL of the 10 mM Substrate Solution to each well to start the reaction. The total volume is 100 µL.

-

Incubate: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Add 100 µL of Stop Solution to each well. The solution should turn yellow in wells with enzymatic activity.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using the microplate reader.

-

Calculate Activity: Subtract the absorbance of the "no enzyme" control from the sample wells. Use the p-nitrophenol standard curve to determine the amount of product formed per unit time.

Caption: Activation of a glucuronide prodrug in the tumor microenvironment.

Synthesis and Quality Control

While detailed proprietary synthesis methods vary, the general approach involves the coupling of a protected D-glucuronic acid donor with 4-aminophenol. A plausible route is based on the synthesis of similar compounds, which employs a protected β-anomeric intermediate of the methyl ester of D-glucuronic acid as the glycosyl donor and the phenolic compound as the acceptor. [10] Quality control is paramount for ensuring reliable and reproducible experimental results.

Table 3: Typical Quality Control Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | TLC, HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | White to off-white or yellow powder | Visual Inspection |

| Solubility | Clear, colorless to yellow solution in water | Visual Inspection |

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety. This product is intended for research use only and is not for human or veterinary use. [4][12] Table 4: Safety and Handling Summary

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Use a NIOSH/MSHA-approved respirator if dust is generated. | [14] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area. Wash hands thoroughly after handling. | [14][15] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended long-term storage is at ≤ -15°C. | [3][13][14] |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | [14] |

| Spill Cleanup | Mechanically recover the product (sweep or shovel into a suitable container) while minimizing dust generation. Dispose of at an authorized site. | |

Conclusion

4-Aminophenyl β-D-glucuronide is more than a simple biochemical. It represents a critical tool that bridges diagnostics and therapeutics. Its function as a specific substrate for β-glucuronidase allows for reliable enzyme detection, while its chemical properties make it an integral component in the design of sophisticated, tumor-activated prodrugs. For researchers in drug development and molecular biology, a thorough understanding of this compound's mechanism, applications, and handling is essential for leveraging its full potential in creating more effective and targeted therapies.

References

-

PubChem. 4-Aminophenyl b-D-glucuronide. National Center for Biotechnology Information. Available from: [Link]

-

Teriosina, A., et al. Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods. Available from: [Link]

-

White Rose Research Online. Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Available from: [Link]

-

Teriosina, A., et al. (2025). Detection of b-D-glucuronidase activity in environmental samples using 4-fluorophenyl b-D-glucuronide and 19F NMR. RSC Publishing. Available from: [Link]

-

PubChem. p-nitrophenyl-beta-D-glucuronide. National Center for Biotechnology Information. Available from: [Link]

-

Delclos, K. B., et al. (1998). Human and Escherichia coli beta-glucuronidase hydrolysis of glucuronide conjugates of benzidine and 4-aminobiphenyl, and their hydroxy metabolites. PubMed. Available from: [Link]

-

Tansi, F. L., et al. (2018). A Doxorubicin-Glucuronide Prodrug Released from Nanogels Activated by High-Intensity Focused Ultrasound Liberated β-Glucuronidase. PMC - NIH. Available from: [Link]

-

Martin, H., & Velasco-Torrijos, T. (2022). Glycosidase activated prodrugs for targeted cancer therapy. Chemical Society Reviews. Available from: [Link]

-

Creative Biolabs. β-Glucuronide Linker Synthesis Service. Available from: [Link]

-

Lee, S. S., et al. (2021). Strategic Approaches for Colon Targeted Drug Delivery: An Overview of Recent Advancements. PMC - NIH. Available from: [Link]

-

Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]

-

G-Biosciences. Safety Data Sheet 4-Aminophenyl-beta-D- galactopyranoside. Available from: [Link]

-

Bidwell, G. L., 3rd, & Raucher, D. (2010). Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. PMC. Available from: [Link]

-

Huang, Z., et al. (2024). Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment. PMC - NIH. Available from: [Link]

-

White Rose Research Online. Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Aminophenyl b-D-glucuronide | C12H15NO7 | CID 20598909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 4-Aminophenyl b-D-Glucuronide | CAS: 21080-66-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. covachem.com [covachem.com]

- 7. A Doxorubicin-Glucuronide Prodrug Released from Nanogels Activated by High-Intensity Focused Ultrasound Liberated β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. caymanchem.com [caymanchem.com]

- 13. goldbio.com [goldbio.com]

- 14. biosynth.com [biosynth.com]

- 15. chemicalbook.com [chemicalbook.com]

physical and chemical characteristics of 4-Aminophenyl b-D-glucuronide

An In-Depth Technical Guide to 4-Aminophenyl β-D-glucuronide

Introduction

4-Aminophenyl β-D-glucuronide is a glycoside of significant interest in biomedical and pharmaceutical research. Structurally, it consists of a 4-aminophenol (p-aminophenol) aglycone linked to a β-D-glucuronic acid moiety via an O-glycosidic bond. This compound serves as a crucial tool for studying the activity of β-glucuronidase (GUS), an enzyme implicated in various physiological and pathological processes, including drug metabolism and cancer. Its unique chemical architecture also makes it a valuable structural motif in the development of targeted drug delivery systems, particularly enzyme-prodrug therapies. This guide provides a comprehensive overview of the core physicochemical properties, chemical reactivity, and key applications of 4-Aminophenyl β-D-glucuronide for researchers, scientists, and drug development professionals.

Physicochemical Characteristics

The physical and chemical properties of a compound are foundational to its application in experimental systems. 4-Aminophenyl β-D-glucuronide is typically a solid at room temperature and its characteristics are summarized below.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₇ | [1][2] |

| Molecular Weight | 285.25 g/mol | [1][2] |

| CAS Number | 21080-66-0 | [1][2][3] |

| Appearance | Solid, powder | [1] |

| Melting Point | >180°C (decomposes) | [1] |

| Boiling Point | 618.5°C at 760 mmHg | [1] |

| Density | ~1.65 g/cm³ | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

| Storage Temperature | -20°C for long-term storage | [1] |

Note: Some sources may refer to the related compound 4-Aminophenyl β-D-glucopyranoside, which has a different molecular formula (C₁₂H₁₇NO₆) and molecular weight (271.27 g/mol ). It is crucial to distinguish between the glucuronide (with a carboxylic acid group) and the glucoside (with a primary alcohol).[4]

Chemical Reactivity and Stability

The Glucuronide Linkage: A Site of Action

The defining feature of 4-Aminophenyl β-D-glucuronide is the β-O-glycosidic bond connecting the C1 anomeric carbon of glucuronic acid to the phenolic oxygen of 4-aminophenol. This bond is relatively stable under physiological conditions (pH ~7.4) but is susceptible to cleavage under specific enzymatic or chemical catalysis.

Enzymatic Hydrolysis by β-Glucuronidase

The primary application of this compound hinges on its role as a substrate for β-glucuronidase (GUS). This enzyme, found in mammals (particularly in the liver and lysosomes), bacteria, and fungi, specifically catalyzes the hydrolysis of the β-glucuronide linkage. The reaction releases D-glucuronic acid and the aglycone, 4-aminophenol. This enzymatic specificity is the cornerstone of its use in GUS activity assays and targeted prodrug therapies.[5][6]

Caption: Enzymatic cleavage of 4-Aminophenyl β-D-glucuronide by β-glucuronidase.

pH Stability

Glucuronide conjugates, particularly those of arylamines, can exhibit lability under acidic conditions. While specific data for 4-Aminophenyl β-D-glucuronide is not extensively published, related compounds like the N-glucuronide of 4-aminobiphenyl are known to be acid-labile, with a half-life of about 10.5 minutes at pH 5.5.[7] This suggests that researchers should carefully control the pH of their experimental systems to ensure the stability of the glucuronide bond, especially during prolonged incubations in acidic buffers.

Core Applications in Research and Development

Substrate for β-Glucuronidase (GUS) Assays

The most direct application of 4-Aminophenyl β-D-glucuronide is in the detection and quantification of GUS activity. While other substrates like p-nitrophenyl-β-D-glucuronide (PNPG)[8] or fluorogenic substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG)[9] are more common due to the ease of detecting their chromogenic or fluorescent products, the principle remains the same. The enzymatic release of the aglycone allows for its subsequent detection, often via derivatization or electrochemical methods.

For instance, a novel assay using a related substrate, 4-fluorophenyl β-D-glucuronide, leverages ¹⁹F NMR to detect the release of 4-fluorophenol.[10][11][12][13][14] This method is particularly advantageous in opaque or colored samples where traditional absorbance or fluorescence measurements are challenging.[10][11][12][14]

Glucuronide Prodrug Design and Cancer Therapy

The field of oncology has seen significant interest in enzyme-prodrug strategies, such as Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[5] This approach leverages the fact that many solid tumors exhibit elevated levels of β-glucuronidase activity in their necrotic regions.[6][15]

The core principle is to mask a potent cytotoxic drug by attaching it to a glucuronic acid moiety, rendering it non-toxic and often improving its water solubility.[5] This "prodrug" can circulate in the body with minimal side effects. Upon reaching the tumor microenvironment, the high concentration of GUS cleaves the glucuronide, releasing the active drug specifically at the target site. This localized activation enhances the therapeutic window, maximizing efficacy while minimizing systemic toxicity.[16] 4-Aminophenyl β-D-glucuronide serves as a model compound for designing such systems, where the 4-aminophenyl group acts as a linker to which a cytotoxic agent can be attached.[5]

Caption: Workflow for a glucuronide-based prodrug strategy in cancer therapy.

Experimental Protocol: Fluorometric β-Glucuronidase Assay

While 4-Aminophenyl β-D-glucuronide itself is not fluorescent, this protocol describes a general, validated method using the analogous and widely adopted fluorogenic substrate, 4-Methylumbelliferyl Glucuronide (4-MUG), which follows the same enzymatic principle.[9] This provides a self-validating framework that can be adapted for other detection methods.

Objective: To quantify β-glucuronidase activity in a sample (e.g., cell lysate, tissue homogenate, or purified enzyme).

Materials:

-

4-Methylumbelliferyl Glucuronide (4-MUG) stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM HEPES, pH 7.4.[9]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[9]

-

Black, opaque 96-well or 384-well microplates.

-

Fluorescence microplate reader (Excitation: ~355-365 nm, Emission: ~450-460 nm).[9]

-

Sample containing β-glucuronidase.

-

Purified β-glucuronidase (for standard curve).

-

4-Methylumbelliferone (4-MU) standard (for product quantification).

Methodology:

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU standard in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Add a fixed volume of each standard to wells of the microplate.

-

Add Stop Solution to each well to ensure the pH matches the final assay conditions.

-

Read fluorescence to correlate fluorescence units with the concentration of the product.

-

-

Assay Setup:

-

Design the plate layout to include blanks (no enzyme), negative controls (no substrate), and samples in triplicate.

-

Add the sample containing GUS to the appropriate wells. For purified enzyme, dilute it to the desired concentration in Assay Buffer.

-

Add Assay Buffer to bring the volume to the pre-initiation total (e.g., for a 50 µL final volume, this might be 30 µL).

-

-

Reaction Initiation and Incubation:

-

Prepare a working solution of the 4-MUG substrate in Assay Buffer (e.g., to a final concentration of 125 µM).[9]

-

Initiate the reaction by adding the 4-MUG solution to all wells except the negative controls.

-

Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a set period (e.g., 30 minutes).[9] Note: Incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Reaction Termination and Measurement:

-

Stop the enzymatic reaction by adding a volume of the 1 M Na₂CO₃ Stop Solution.[9] This increases the pH, which both stops the enzyme and maximizes the fluorescence of the 4-MU product.

-

Read the fluorescence in the plate reader using the specified excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Use the 4-MU standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein.

-

Synthesis Overview

The synthesis of 4-Aminophenyl β-D-glucuronide and related compounds typically involves the glycosylation of the aglycone (4-aminophenol, often with its amine group protected) with a protected glucuronic acid donor.[17] A common donor is a tetraacetylated methyl ester of D-glucuronic acid.[17] The reaction is often catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate.[17] Subsequent deprotection steps (e.g., removal of acetyl groups and hydrolysis of the methyl ester) yield the final product.

Conclusion

4-Aminophenyl β-D-glucuronide is a versatile and powerful tool in the arsenal of chemical biology and drug development. Its fundamental utility as a specific substrate for β-glucuronidase provides a direct method for probing the activity of this important enzyme. Furthermore, its structure serves as a critical blueprint for the rational design of next-generation prodrugs that promise targeted, site-specific activation in pathological tissues, particularly in cancer. A thorough understanding of its physicochemical properties and chemical reactivity is paramount for its effective application in designing robust assays and innovative therapeutic strategies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88702, 4-Aminophenyl glucoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44147321, 4-Aminophenyl 1-thio-beta-glucopyranosiduronic acid. Retrieved from [Link]

-

PubMed. (1990). Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver. Retrieved from [Link]

-

PubMed. (1998). Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT). Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20598909, 4-Aminophenyl b-D-glucuronide. Retrieved from [Link]

-

PubMed. (2018). Design, synthesis and in vitro evaluation of β-glucuronidase-sensitive prodrug of 5-aminolevulinic acid for photodiagnosis of breast cancer cells. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Detection of β–D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Retrieved from [Link]

-

White Rose Research Online. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Retrieved from [Link]

-

Preprints.org. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Retrieved from [Link]

-

White Rose Research Online. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Prodrugs: Design and clinical applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. PMC. Retrieved from [Link]

-

MDPI. (2015). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Retrieved from [Link]

-

White Rose Research Online. (2025). Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3291162, P-nitrophenyl-beta-D-glucuronide. Retrieved from [Link]

Sources

- 1. 4-Aminophenyl β-D-glucuronide | Biochemical Assay Reagents | 21080-66-0 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biosynth.com [biosynth.com]

- 4. 4-Aminophenyl glucoside | C12H17NO6 | CID 88702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro evaluation of β-glucuronidase-sensitive prodrug of 5-aminolevulinic acid for photodiagnosis of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P-nitrophenyl-beta-D-glucuronide | C12H13NO9 | CID 3291162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pure.york.ac.uk [pure.york.ac.uk]

- 14. Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. sciensage.info [sciensage.info]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

HPLC method for 4-Aminophenyl b-D-glucuronide quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 4-Aminophenyl -D-Glucuronide

Methodology:Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

4-Aminophenyl

-

4-APG (Substrate/Metabolite): Extremely polar due to the glucuronic acid moiety (

) and the amine group. It tends to elute near the void volume ( -

4-AP (Aglycone): Amphoteric and susceptible to rapid oxidation (browning) in solution.

The Solution: Aqueous-Stable RP-HPLC

To achieve robust retention and separation without complex ion-pairing reagents, this protocol utilizes a Polar-Embedded or Aqueous-Stable C18 stationary phase . This allows the use of highly aqueous mobile phases (up to 100% buffer) to retain the glucuronide, while a gradient ramp ensures the timely elution of the less polar aglycone.

Part 2: Method Development Logic (The "Why")

Stationary Phase Selection

Standard C18 columns suffer from "phase collapse" (dewetting) under 100% aqueous conditions, causing retention time shifts for polar analytes like 4-APG.

-

Recommendation: Use a column with polar endcapping or polar-embedded groups (e.g., Phenomenex Synergi Hydro-RP, Agilent Zorbax SB-Aq, or Waters Atlantis T3). These phases remain wetted in 100% buffer, ensuring reproducible retention of the glucuronide.

Mobile Phase pH Strategy

The pH is the critical separation lever.

-

Target pH: 3.0 – 4.0.

-

Reasoning:

-

At pH < 3.0, the carboxyl group of the glucuronide is protonated (neutral), increasing retention slightly.

-

At pH > 5.0, the carboxyl is ionized (negative) and the amine is deprotonated (neutral), leading to complex peak shapes and reduced retention on C18.

-

Selected pH 3.5: Keeps the carboxyl partially suppressed and the amine protonated, providing a stable ionic state for consistent chromatography.

-

Oxidation Control

4-Aminophenol oxidizes rapidly to quinone imines.

-

Control: All standard stock solutions and sample diluents must contain an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Bisulfite).

Part 3: Detailed Experimental Protocol

A. Reagents and Standards

-

4-Aminophenyl

-D-glucuronide: (CAS 21080-66-0) -

4-Aminophenol (Aglycone): (CAS 123-30-8)

99% purity. -

Internal Standard (Optional): Acetaminophen (structurally similar, elutes between 4-APG and 4-AP).

-

Buffer: Potassium Dihydrogen Phosphate (

), HPLC Grade. -

Solvent: Acetonitrile (ACN), HPLC Grade.

-

Antioxidant: L-Ascorbic Acid.

B. Instrumentation & Conditions[1][2][3]

| Parameter | Setting / Specification |

| HPLC System | Quaternary Pump, Autosampler, UV/DAD Detector |

| Column | Aqueous-Stable C18 (250 |

| Column Temp | 30°C (Controlled to prevent retention drift) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 20 |

| Detection | UV @ 254 nm (Primary), 220 nm (Secondary for higher sensitivity) |

| Run Time | 15 Minutes |

C. Mobile Phase Preparation

-

Mobile Phase A (Buffer): 20 mM

adjusted to pH 3.5 with dilute Phosphoric Acid ( -

Mobile Phase B (Organic): 100% Acetonitrile.

D. Gradient Program

Rationale: Start highly aqueous to retain the glucuronide, then ramp to elute the aglycone and wash the column.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 98 | 2 | Injection / Load |

| 4.0 | 98 | 2 | Isocratic hold for 4-APG elution |

| 4.1 | 98 | 2 | Begin Ramp |

| 8.0 | 70 | 30 | Elute 4-AP (Aglycone) |

| 10.0 | 70 | 30 | Wash |

| 10.1 | 98 | 2 | Re-equilibrate |

| 15.0 | 98 | 2 | End of Run |

Part 4: Sample Preparation Workflows

Workflow 1: Enzymatic Assay (In Vitro)

Target: Quantifying the hydrolysis of 4-APG by

-

Reaction: Incubate 4-APG (1 mM) with Enzyme in Acetate Buffer (pH 5.0) at 37°C.[1][2]

-

Quenching: At desired time points, transfer 100

L of reaction mix to a tube containing 100-

Note: Methanol precipitates the enzyme; Ascorbic acid prevents 4-AP oxidation.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

Analysis: Inject the supernatant directly.

Workflow 2: Biological Fluids (Urine/Plasma)

Target: Metabolic profiling.

-

Aliquot: 200

L Urine/Plasma. -

Protein Precipitation: Add 600

L ACN (1:3 ratio). Vortex vigorously for 30s. -

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Evaporation (Optional but recommended): Evaporate supernatant under nitrogen to remove ACN (which affects early retention). Reconstitute in Mobile Phase A.

-

Filtration: 0.22

m PTFE or Nylon filter.

Part 5: Visualization

Diagram 1: Analytical Workflow & Logic

This diagram illustrates the decision-making process for sample handling and the chromatographic mechanism.

Caption: Workflow for 4-APG analysis, highlighting critical oxidation control and gradient logic.

Diagram 2: Chemical Species & Elution Order

Visualizing the separation based on polarity.

Caption: Relative elution order on C18. The glucuronide elutes early due to the polar sugar moiety.

Part 6: Validation & Troubleshooting

Expected Performance Metrics

| Parameter | Acceptance Criteria |

| Linearity ( | > 0.999 (Range: 1 – 100 |

| LOD | ~ 0.1 |

| Recovery | 95% - 105% (Spiked samples) |

| Precision (RSD) | < 2.0% |

Troubleshooting Guide

-

Peak Tailing for 4-Aminophenol:

-

Cause: Interaction between the amine group and residual silanols on the silica support.

-

Fix: Increase buffer concentration to 50 mM or ensure the column is "fully endcapped."

-

-

4-APG Eluting in Void (t0):

-

Cause: Column phase collapse or insufficient retention.

-

Fix: Switch to a dedicated "Aqueous C18" (e.g., SB-Aq). Do not use a standard C18 with 100% aqueous buffer.

-

-

New Peak Appearing Over Time:

-

Cause: Oxidation of 4-aminophenol.

-

Fix: Prepare fresh standards daily. Ensure Ascorbic Acid is in the sample solvent.

-

References

-

PubChem. (n.d.). 4-Aminophenyl beta-D-glucuronide (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method. Retrieved from [Link]

-

ResearchGate. (2013). Development of a simple analytical method for the simultaneous determination of paracetamol, paracetamol-glucuronide and p-aminophenol in river water. Retrieved from [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.[3] Retrieved from [Link]

enzyme kinetics studies with 4-Aminophenyl b-D-glucuronide

High-Precision Enzyme Kinetics: -Glucuronidase Characterization using 4-Aminophenyl -D-glucuronide

Introduction & Principle

Why 4-Aminophenyl

4-Aminophenyl

-

Electrochemical Amperometry (Primary Application): PAP undergoes reversible oxidation to 4-quinoneimine at low potentials (+0.15 to +0.30 V vs. Ag/AgCl). This method is unaffected by sample turbidity and is highly sensitive (LOD

0.5 -

Dye Coupling (Secondary Application): PAP acts as a primary amine for diazotization (Bratton-Marshall reaction) to form brightly colored azo dyes, useful when specific wavelengths are required to avoid background interference.

Reaction Mechanism

The assay couples an enzymatic hydrolysis step with an electrochemical detection step.[1]

Figure 1: Coupled enzymatic-electrochemical signal transduction pathway.

Materials & Equipment

Reagents

-

Substrate: 4-Aminophenyl

-D-glucuronide (CAS: 21080-66-0).-

Storage: -20°C, desiccated. Protect from light (critical).

-

-

Enzyme:

-Glucuronidase (e.g., from E. coli for reporter assays, or bovine liver for metabolic studies). -

Buffer: 50 mM Phosphate Buffer Saline (PBS), pH 7.0 (optimized for E. coli GUS).

-

Note: Use pH 4.5-5.0 acetate buffer if characterizing lysosomal GUS.

-

-

Electrolyte Support: 0.1 M KCl (optional, enhances conductivity for electrochemical measurements).

-

Standard: 4-Aminophenol (PAP) (CAS: 123-30-8) for calibration.

-

Warning: PAP oxidizes rapidly in air. Prepare fresh standards immediately before use.

-

Equipment

-

Potentiostat: Capable of Cyclic Voltammetry (CV) and Amperometric i-t curves.

-

Electrodes:

-

Working: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE).

-

Reference: Ag/AgCl (3M KCl).[2]

-

Counter: Platinum wire.

-

-

Spectrophotometer: (If using dye coupling method).

Protocol A: Electrochemical Kinetics (Amperometric)

This is the gold-standard method for this substrate, offering real-time kinetic monitoring.

Step 1: Electrochemical Characterization (System Validation)

Before adding the enzyme, determine the optimal oxidation potential for the product (PAP) in your specific buffer.

-

Prepare a 100

M Standard Solution of 4-aminophenol (PAP) in the assay buffer. -

Perform Cyclic Voltammetry (CV) :

-

Scan range: -0.2 V to +0.6 V.

-

Scan rate: 50 mV/s.[2]

-

-

Result: You should observe a distinct anodic peak (oxidation) typically between +0.15 V and +0.30 V vs. Ag/AgCl.

-

Set Potential: Choose a fixed potential 50 mV more positive than the peak potential (e.g., +0.25 V ) for the kinetic assay to ensure diffusion-limited current.

Step 2: Enzyme Kinetic Assay ( & Determination)

This protocol uses "Initial Rate" analysis via chronoamperometry.

-

Preparation:

-